

E 7820: A Dual-Mechanism Anticancer Agent Targeting Protein Degradation and Angiogenesis

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Compound of Interest

Compound Name: E 7820

Cat. No.: B1684016

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Abstract

E 7820 is an investigational small molecule with a multifaceted mechanism of action in cancer cells, demonstrating potential as both a targeted protein degrader and an antiangiogenic agent. This guide provides a comprehensive overview of the core mechanisms of **E 7820**, focusing on its role as a molecular glue that induces the degradation of the RNA-binding protein RBM39, and its function as an inhibitor of integrin $\alpha 2$ expression, a key regulator of angiogenesis. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of the associated signaling pathways are presented to offer a thorough understanding of **E 7820**'s therapeutic potential.

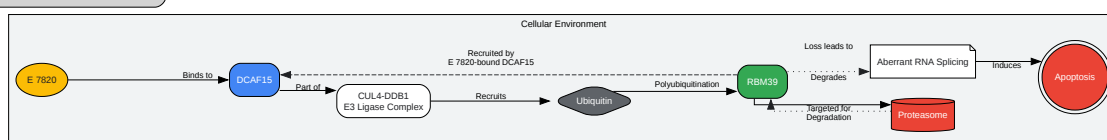
Core Mechanism of Action: RBM39 Degradation via Molecular Glue Induction

E 7820 functions as a "molecular glue," a novel therapeutic modality that induces the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of **E 7820**, the primary target is the RNA-binding motif protein 39 (RBM39).

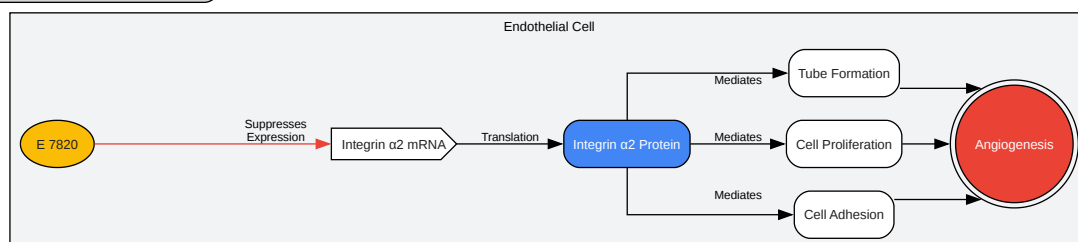
The DCAF15/RBM39 Signaling Pathway

E 7820 mediates the interaction between RBM39 and DDB1-CUL4 Associated Factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. By binding to a shallow pocket on DCAF15, **E 7820** creates a novel interface that is recognized by the RRM2 domain of RBM39.[1][2] This ternary complex formation (DCAF15-**E 7820**-RBM39) triggers the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[3] The degradation of RBM39, a key splicing factor, leads to global disruption of RNA splicing, which is particularly cytotoxic to cancer cells with existing mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1), a concept known as synthetic lethality.[4]

E 7820-mediated RBM39 Degradation Pathway



E 7820-mediated Inhibition of Angiogenesis



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